molecular formula C38H57N7O14 B12410533 MC-Val-Cit-PABA-amide-PEG4-COOH

MC-Val-Cit-PABA-amide-PEG4-COOH

Cat. No.: B12410533
M. Wt: 835.9 g/mol
InChI Key: YVUXNSIONJNMHY-ZQAZVOLISA-N
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Description

MC-Val-Cit-PABA-amide-PEG4-COOH is a cleavable antibody-drug conjugate linker used in the synthesis of novel antibody-drug conjugates. This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects associated with conventional chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PABA-amide-PEG4-COOH involves multiple steps, including the formation of peptide bonds and the attachment of polyethylene glycol spacers. The process typically starts with the synthesis of the valine-citrulline dipeptide, followed by the attachment of p-aminobenzylcarbamate and polyethylene glycol. The final step involves the formation of the amide bond with the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PABA-amide-PEG4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-Val-Cit-PABA-amide-PEG4-COOH is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted drug delivery in cellular studies.

    Medicine: Integral component in the development of targeted cancer therapies.

    Industry: Used in the production of pharmaceutical compounds .

Mechanism of Action

MC-Val-Cit-PABA-amide-PEG4-COOH exerts its effects by facilitating the targeted delivery of cytotoxic drugs to cancer cells. The compound is cleaved by cellular proteases, releasing the active drug within the target cells. This targeted delivery maximizes therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PABA-amide-PEG4-COOH is unique due to its specific design, which includes a polyethylene glycol spacer that enhances solubility and stability. This design allows for efficient drug delivery and improved therapeutic outcomes .

Properties

Molecular Formula

C38H57N7O14

Molecular Weight

835.9 g/mol

IUPAC Name

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl hydrogen carbonate

InChI

InChI=1S/C38H57N7O14/c1-26(2)33(44-30(46)8-4-3-5-17-45-31(47)13-14-32(45)48)35(50)43-29(7-6-15-40-36(39)51)34(49)42-28-11-9-27(10-12-28)25-59-37(52)41-16-18-55-19-20-56-21-22-57-23-24-58-38(53)54/h9-14,26,29,33H,3-8,15-25H2,1-2H3,(H,41,52)(H,42,49)(H,43,50)(H,44,46)(H,53,54)(H3,39,40,51)/t29-,33-/m0/s1

InChI Key

YVUXNSIONJNMHY-ZQAZVOLISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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